molecular formula C16H21N3O4 B13465355 tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate

tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate

Cat. No.: B13465355
M. Wt: 319.36 g/mol
InChI Key: DOFJWRDLRQXLMV-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is a chemical compound with a molecular formula of C16H22N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has shown potential in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-aminophenyl-2,6-dioxopiperidine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The use of a base like diisopropylethylamine (DIEA) is common to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is not fully understood. it is believed to exert its effects by binding to proteins and enzymes through hydrogen bonding and electrostatic interactions. Additionally, it may interact with other molecules through non-covalent interactions, such as van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its ability to interact with biological molecules makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

tert-butyl N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]carbamate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-11-6-4-5-10(9-11)17-12-7-8-13(20)19-14(12)21/h4-6,9,12,17H,7-8H2,1-3H3,(H,18,22)(H,19,20,21)

InChI Key

DOFJWRDLRQXLMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2CCC(=O)NC2=O

Origin of Product

United States

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